1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride
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Overview
Description
1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride (CBP) is a chemical compound that belongs to the family of benzene sulfonyl chlorides . It has a molecular weight of 297.2 . The IUPAC name for this compound is 1-((3-chlorophenyl)sulfonyl)piperazine hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- A study by Mai, S. (2005) demonstrates the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline, which is a key step in producing various piperazine derivatives including 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride (S. Mai, 2005).
Potential Therapeutic Applications
- Marvanová, Pavlína et al. (2016) investigated new piperazine derivatives as potential dual antihypertensive agents. These compounds, including variants of this compound, showed promise in hypertension treatment (Pavlína Marvanová et al., 2016).
- Kumar, J. et al. (2017) synthesized novel derivatives of this compound and evaluated their antidepressant and antianxiety activities (J. Kumar et al., 2017).
Drug Discovery and Development
- Abbasi, M. et al. (2018) reported on the synthesis of multi-functional derivatives of 2-furoic piperazide, related to this compound, showing potential for treatment of type 2 diabetes and Alzheimer's diseases (M. Abbasi et al., 2018).
Chemical and Physical Properties
- Ananda Kumar, C. et al. (2007) investigated the synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives, a category that includes this compound, as inhibitors of human breast cancer cell proliferation (C. Ananda Kumar et al., 2007).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Piperazine compounds, which this compound is a derivative of, are known to act as gaba receptor agonists .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
As a gaba receptor agonist, piperazine compounds can influence neurotransmission in the central nervous system .
Result of Action
Piperazine compounds, however, generally result in the paralysis of parasites, facilitating their removal or expulsion from the host body .
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of the antidepressant drug trazodone .
Cellular Effects
It is known to act as a 5-HT 2c serotonin receptor agonist , which suggests that it may influence cell function by modulating serotonin signaling pathways.
Molecular Mechanism
As a 5-HT 2c serotonin receptor agonist , it likely exerts its effects by binding to and activating these receptors, potentially leading to changes in gene expression and cellular function.
Metabolic Pathways
It is known to be a metabolite of the antidepressant drug trazodone , suggesting that it may be involved in the metabolism of this drug.
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTAYOGRIGNYQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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